(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
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Overview
Description
(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that features a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile typically involves multiple steps
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of TBDMS Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with an additional oxygen-containing functional group, while reduction could lead to the formation of a benzimidazole with a reduced nitrile group.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group can form interactions with nucleophilic sites in biological molecules, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A related compound with a similar silyl-protected hydroxyl group.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Another compound featuring the TBDMS group and an aromatic amine.
Uniqueness
What sets (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile apart is its combination of the benzimidazole core with the silyl-protected hydroxyl and nitrile groups
Properties
Molecular Formula |
C16H23N3O2Si |
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Molecular Weight |
317.46 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H23N3O2Si/c1-16(2,3)22(4,5)21-9-8-19-14-7-6-12(11-17)10-13(14)18-15(19)20/h6-7,10H,8-9H2,1-5H3,(H,18,20) |
InChI Key |
YGNAZPOPJPCTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C2=C(C=C(C=C2)C#N)NC1=O |
Origin of Product |
United States |
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